(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol
Overview
Description
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol is a useful research compound. Its molecular formula is C8H6F2O3 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Mechanistic Insights in Catalysis
The research by Sinha et al. (2018) provides insight into the additive-free conversion of aqueous methanol to dihydrogen, catalyzed by a Ruthenium complex. This study highlights the significance of the diazadiene (dad) ligand in the alcohol activation mechanism, essential for the conversion of liquid organic fuels, and involves structures related to (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol (Sinha, Trincado, Grützmacher, & de Bruin, 2018).
2. Molecular Aggregation Studies
Matwijczuk et al. (2016) studied the molecular aggregation in derivatives of benzene-1,3-diol, including compounds related to this compound. This research is significant in understanding the effects of molecular aggregation on fluorescence and circular dichroism spectra, providing insights into the intermolecular interactions in such compounds (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
3. Synthesis and Functionalization
Catalani, Paio, and Perugini (2010) presented the first synthesis of a derivative of 2,2-difluorobenzodioxole, which is structurally related to this compound. This work is crucial for understanding the synthesis pathways and potential functionalization of these compounds (Catalani, Paio, & Perugini, 2010).
4. Magnetic Properties in Coordination Polymers
Research by Liu et al. (2017) on coordination polymers using benzoate derivatives, including fluoro-substituents, provides insights into the structural and magnetic properties of these compounds. This study is relevant for understanding the magnetic behavior and potential applications of compounds structurally similar to this compound in materials science (Liu, Li, Ma, Cen, Luo, Shi, Ma, Wu, Zhang, Xu, Song, Xie, & Chen, 2017).
5. Catalytic Applications in Organic Synthesis
Sarki et al. (2021) explored the use of methanol in organic synthesis, showcasing the potential application of compoundslike this compound in catalytic processes. This research demonstrates the utility of methanol as a hydrogen source and C1 synthon in the N-methylation of amines and transfer hydrogenation of nitroarenes, using a simple alcohol in organic synthesis (Sarki, Goyal, Tyagi, Puttaswamy, Narani, Ray, & Natte, 2021).
6. Potential in Renewable Chemical Production
The study by Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol with aldehydes and ketones to produce [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This research is relevant for understanding the conversion of renewable materials, like glycerol, into novel platform chemicals, which could include derivatives of this compound (Deutsch, Martin, & Lieske, 2007).
7. Antimicrobial and Antioxidant Properties
Rashmi et al. (2014) synthesized and characterized benzofuran derivatives with antimicrobial and antioxidant properties. This study contributes to the field by exploring the potential biological properties of compounds structurally similar to this compound, expanding its possible applications in pharmaceuticals (Rashmi, Kumara, Sandeep, Nagendrappa, Sowmya, & Ganapathy, 2014).
Properties
IUPAC Name |
(2,2-difluoro-1,3-benzodioxol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8/h1-3,11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPDSEYHEHGLOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510538 | |
Record name | (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72768-97-9 | |
Record name | (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,2-difluoro-1,3-dioxaindan-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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